2-Ethoxyacetohydrazide

説明

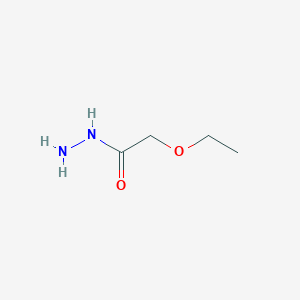

2-Ethoxyacetohydrazide (CAS No. 39242-95-0) is a hydrazide derivative with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol . It features an ethoxy group (-OCH₂CH₃) attached to the acetohydrazide backbone (CH₃CONHNH₂). This compound is utilized in synthetic chemistry as a precursor for pharmaceuticals, coordination complexes, and heterocyclic compounds . Its moderate hydrophilicity (LogP = 0.104) and planar acetohydrazide group facilitate hydrogen bonding and crystal packing .

特性

IUPAC Name |

2-ethoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-8-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPLLPBYZXYAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563615 | |

| Record name | 2-Ethoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39242-95-0 | |

| Record name | 2-Ethoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Ethoxyacetohydrazide can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction typically involves the following steps:

- Ethyl acetoacetate is dissolved in an appropriate solvent, such as ethanol.

- Hydrazine hydrate is added to the solution.

- The reaction mixture is heated under reflux conditions for several hours.

- The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

化学反応の分析

Types of Reactions

2-Ethoxyacetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides.

科学的研究の応用

2-Ethoxyacetohydrazide has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 2-Ethoxyacetohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can affect various metabolic pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects on Properties: Ethoxy vs. Phenoxy: The ethoxy group in this compound offers electron-donating effects and lower steric hindrance compared to the bulky phenoxy group in 2-Phenoxyacetohydrazide. This results in differences in solubility and reactivity . Coumarin Derivatives: Coumarin-containing analogs (e.g., compounds from ) exhibit higher molecular weights and fluorescence properties, making them suitable for bioimaging or therapeutic applications.

Thermal Stability :

- The ethoxy derivative BG has a lower melting point (290°C) than its methoxy counterpart BF (320°C), suggesting that longer alkoxy chains reduce thermal stability due to increased flexibility.

Hydrogen Bonding and Crystallography

- This compound: Predicted to form intermolecular N–H⋯O and C–H⋯O bonds, similar to 2-Phenoxyacetohydrazide, which adopts sheet-like structures via hydrogen bonding .

- Crystal Packing : Unlike the benzoic acid derivative (2-(2-Ethoxy-2-oxoacetamido)benzoic acid, ), this compound lacks a carboxylic acid group, reducing its capacity for strong O–H⋯O interactions .

生物活性

2-Ethoxyacetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the hydrazide class of compounds, characterized by the presence of a hydrazine functional group. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydrazide moiety can form hydrogen bonds and other interactions with active sites on target proteins, potentially inhibiting or modulating their activity. This mechanism is critical in understanding how the compound exerts its effects in various biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, a study reported that derivatives of acetohydrazides showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar efficacy due to structural similarities .

Table 1: Antimicrobial Activity of Hydrazide Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that hydrazone derivatives, which include compounds structurally related to this compound, can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Evaluation of Anticancer Activity

In a recent study, researchers synthesized a series of hydrazone derivatives based on acetohydrazides and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Anti-inflammatory Effects

Additionally, studies have highlighted the anti-inflammatory properties associated with hydrazides. For instance, derivatives similar to this compound were shown to reduce inflammation markers in animal models when administered at specified dosages . This suggests that this compound could potentially be utilized in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity Observed in Animal Models

| Compound | Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| This compound | 10 | 45% |

| 20 | 60% |

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethoxyacetohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting ethyl 2-ethoxyacetate with hydrazine hydrate in ethanol under reflux (5–18 hours at 338–343 K). Reaction optimization includes monitoring molar ratios (e.g., 1:1.1 ester-to-hydrazine) and solvent selection (ethanol for solubility and safety). Post-reaction, the product is isolated via solvent evaporation and recrystallized from ethanol to achieve >95% purity. Kinetic studies using TLC or HPLC can track intermediate formation and optimize reaction time .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To identify ethoxy (–OCH₂CH₃) and hydrazide (–NH–NH₂) protons/carbons.

- FT-IR : Peaks at ~3250 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O stretch) confirm functional groups.

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and molecular packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can researchers design this compound derivatives for targeted bioactivity, and what structural modifications are most effective?

- Methodological Answer : Derivative design focuses on:

- Schiff base formation : Condensing the hydrazide group with aldehydes/ketones (e.g., 3-chlorobenzaldehyde) in methanol/chloroform under reflux.

- Substituent effects : Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity, improving antimicrobial activity.

- In silico screening : Use tools like AutoDock to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) before synthesis .

Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G* basis set): Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular dynamics simulations : Model solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics.

- Transition state analysis : Identify energy barriers for hydrazide acylation using Gaussian or ORCA software .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be systematically resolved in studies involving this compound?

- Methodological Answer :

- Controlled replication : Standardize assay conditions (e.g., bacterial strain, incubation time) to isolate variables.

- Meta-analysis : Compare datasets across studies to identify outliers or methodological discrepancies (e.g., purity differences).

- Advanced characterization : Use LC-MS to verify compound integrity post-synthesis and rule out degradation artifacts .

Methodological Notes

- Safety and Handling : this compound derivatives may require strict adherence to OSHA/NIOSH guidelines due to potential skin/eye irritation. Use fume hoods for synthesis and PPE during handling .

- Data Presentation : Raw spectral data (NMR, IR) should be included in appendices, while processed data (e.g., crystallographic parameters) must align with journal standards like Acta Crystallographica .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。